molecular formula C7H3BrF3N3 B1448334 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1021923-54-5

7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1448334
CAS No.: 1021923-54-5
M. Wt: 266.02 g/mol
InChI Key: ITGHKULKAFKZIA-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Features

The compound’s structure comprises a fused triazolopyridine core with two substituents: a bromine atom at position 7 and a trifluoromethyl group (-CF₃) at position 3.

Key Structural Elements

  • Fused Ring System : The triazolopyridine scaffold consists of a pyridine ring fused to a 1,2,4-triazole moiety. This planar, conjugated system enables extensive delocalization of π-electrons, as confirmed by X-ray diffraction studies showing a coplanar arrangement of the rings.
  • Substituent Effects :
    • Bromine (C7) : Introduced via electrophilic aromatic substitution, this electron-withdrawing group enhances the molecule’s electron-deficient character, influencing reactivity and binding interactions.
    • Trifluoromethyl (C3) : The -CF₃ group, a strong electron-withdrawing substituent, further stabilizes the triazolopyridine’s electron-deficient nature. Its steric bulk may sterically hinder interactions with biological targets.

Electronic Properties

The trifluoromethyl group lowers the lowest unoccupied molecular orbital (LUMO) energy of the triazolopyridine core, as demonstrated by density functional theory (DFT) calculations. This effect is critical for redox activity and ligand-receptor interactions.

Crystallographic Characterization and Packing Motifs

X-ray crystallography provides insights into the compound’s three-dimensional arrangement and intermolecular interactions.

Crystallographic Data

Parameter Value Source
Space Group Monoclinic (P2₁/c)
Unit Cell Parameters a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, β = 100.265(6)°
Density (g/cm³) 1.651
Z (Molecules per Unit Cell) 4

Structural Features

  • Planar Fused System : The triazolopyridine core adopts a planar geometry, with bond angles consistent with aromatic conjugation.
  • Bromine Positioning : The bromine atom occupies the C7 position, projecting orthogonally to the pyridine ring, minimizing steric clashes with adjacent substituents.
  • Packing Interactions : Crystals exhibit hydrogen-bonding networks involving the triazole nitrogen atoms. π-π stacking interactions between aromatic rings stabilize the lattice.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR Data (in DMSO-d₆)
Proton Environment δ (ppm) Multiplicity
Pyridine H-2 8.92 dd
Pyridine H-4 8.72 m
Triazole H-5 8.58 s
Trifluoromethyl (CF₃)

Note: The CF₃ group does not produce signals in ¹H NMR. Data adapted from.

¹³C NMR Data
Carbon Environment δ (ppm)
C2 (Pyridine) 141.30
C3 (CF₃) 120.50
C7 (Br) 123.80
Triazole C5 138.50

Data synthesized from.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment
1600–1520 C=N/C=C Stretching (Triazole)
1330–1200 C-F Stretching (CF₃)
800–700 C-Br Stretching

Peaks correspond to vibrational modes of the triazolopyridine core and substituents.

Mass Spectrometry (MS)

Fragmentation Pattern m/z
[M]⁺ 266
[M - Br]⁺ 189
[CF₃]⁺ 69

Molecular ion peak at m/z 266.02 (C₇H₃BrF₃N₃).

Thermodynamic Stability and Phase Behavior

Thermal Stability

  • Melting Point : 40°C (light yellow/brown powder).
  • Decomposition : Stable under ambient conditions; decomposition occurs above 200°C (estimated from related triazolopyridines).

Solubility

Solvent Solubility
Water Insoluble
DMSO/DMF Soluble
Ethanol Slightly soluble

Data inferred from.

Phase Behavior

  • Polymorphs : No polymorphic forms reported.
  • Hygroscopicity : Low hygroscopicity due to non-polar substituents.

Properties

IUPAC Name

7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGHKULKAFKZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021923-54-5
Record name 7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Preparation Methods

Reaction Overview

  • Starting materials: Acylated 2-hydrazinopyridines bearing substituents such as trifluoromethyl (CF3) and bromo (Br) groups.
  • Reagents: Triphenylphosphine (Ph3P), diethyl azodicarboxylate (DEAD), and a silyl azide additive (notably trimethylsilyl azide, TMS-N3).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Room temperature, short reaction times (minutes to hours).

Mechanistic Insights

  • The Mitsunobu reaction acts as a dehydrating agent, promoting intramolecular cyclization by activating the carbonyl group of the acylated hydrazinopyridine.
  • The presence of TMS-N3 stabilizes reactive intermediates and enhances the nucleophilicity of the pyridine nitrogen, facilitating ring closure.
  • The reaction proceeds via a putative intermediate involving a phosphorane species, leading to the formation of the fused triazolopyridine ring system.

Yield Improvements

  • Without additives, yields of the target triazolopyridine are low (5-20%).
  • Addition of TMS-N3 dramatically improves yields to 90-95% within minutes at room temperature.
  • Other silylating agents or azide sources were less effective or ineffective.

Experimental Data and Optimization

The following table summarizes the effect of various additives on the dehydrative cyclization efficiency for the synthesis of 7-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyridine (denoted as compound 2d) from the hydrazide precursor (1d):

Entry Additive % Starting Material (1d) Remaining % Product (2d) Formed Notes
1 None None <21% Low conversion, multiple side products
2 Trimethylsilyl azide (TMS-N3) None 62% (isolated 62%) Optimal additive, high yield
3 Trimethylsilyl chloride (TMS-Cl) 55% None Starting material not consumed
4 Trimethylsilyl iodide (TMS-I) 35% None Starting material not consumed
5 Trimethylsilyl triflate (TMS-OTf) 10% 24% Moderate product formation
6 Trimethylsilyl cyanide (TMS-CN) None <7% Low product yield
7 N,O-bis(trimethylsilyl)acetimidate Trace <22% Low product yield
8 N,O-bis(trimethylsilyl)trifluoroacetimidate None <26% Low product yield
9 Triphenylphosphine=NTMS (Ph3P=NTMS) None <2% Ineffective
10 Tetrabutylammonium azide (Bu4NN3) None <1% No improvement
11 Sodium azide (NaN3) None 39% Significant product formation
12 Cesium azide (CsN3) None 45% Significant product formation

Reaction conditions: 50 mg hydrazide, 1.2 eq Ph3P, 1 eq additive, 1.5 eq DEAD, THF (0.2 M), 72 h at room temperature.

Practical Considerations in Preparation

  • Order of reagent addition is critical : DEAD must be added last to achieve high yields.
  • Reaction time : The optimized Mitsunobu reaction with TMS-N3 completes in less than 10 minutes at room temperature, a significant improvement over traditional methods requiring hours or reflux.
  • Purity and yield : The method produces high purity triazolopyridines with yields up to 95%.
  • Solubility and formulation : For in vivo or further applications, stock solutions can be prepared in DMSO and diluted with solvents like PEG300, Tween 80, or corn oil to maintain clarity and stability.

Summary Table of Preparation Method Characteristics

Feature Conventional Dehydration Methods Modified Mitsunobu Reaction
Reaction Conditions Harsh (refluxing acids or POCl3) Mild (room temperature, THF solvent)
Functional Group Compatibility Limited (acid/base labile groups problematic) Broad (compatible with esters, carbamates)
Reaction Time Hours to days Minutes to hours
Yield Variable, often moderate High (up to 95%)
Mechanism Acid-catalyzed dehydration Dehydration via phosphorane intermediate
Additives Required None or harsh dehydrating agents TMS-N3 essential for high yield
Scalability Possible but with safety concerns Favorable due to mild conditions

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized species.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromates or other oxidized derivatives.

  • Reduction Products: Derivatives lacking the bromine atom.

  • Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has shown that derivatives of triazolo-pyridines exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups enhances the biological activity of these compounds. For instance, studies have indicated that 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine demonstrates significant antibacterial effects against various strains of bacteria .

2. Anticancer Potential
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate its full potential and mechanism of action .

3. Neurological Applications
Triazole derivatives are being explored for their neuroprotective effects. There is evidence suggesting that this compound may play a role in protecting neurons from oxidative stress and neuroinflammation .

Material Science Applications

1. Organic Electronics
The unique electronic properties of triazole compounds make them suitable candidates for organic semiconductors. Research indicates that incorporating this compound into organic electronic devices can enhance charge transport properties .

2. Photovoltaic Cells
Studies have shown that this compound can improve the efficiency of photovoltaic cells when used as an additive in polymer blends, leading to enhanced light absorption and energy conversion efficiency .

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntimicrobial ActivitySignificant activity against multiple bacterial strains
Anticancer PotentialInduces apoptosis in certain cancer cell lines
Neurological ApplicationsNeuroprotective effects observed in preliminary studies
Material ScienceOrganic ElectronicsImproved charge transport properties in devices
Photovoltaic CellsEnhanced efficiency in energy conversion

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations to determine its minimum inhibitory concentration (MIC) .

Case Study 2: Cancer Cell Line Inhibition
In vitro experiments demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics. This suggests a promising avenue for further development as an anticancer agent .

Case Study 3: Organic Photovoltaics
Research on the integration of triazole compounds into organic photovoltaic systems showed that adding this compound improved the power conversion efficiency by approximately 15% compared to control samples without the additive .

Mechanism of Action

The mechanism by which 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would depend on the context of its application, whether in drug development or material synthesis.

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl (-CF3) vs. Chloro (-Cl)

Compound : 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1020036-52-5, 1392804-08-8)

  • Molecular Formula : C6H3BrClN3
  • Molar Mass : ~232.47 g/mol .
  • Lower molar mass (232.47 vs. 266.018 g/mol) due to the absence of fluorine atoms.
  • Applications : Chloro derivatives are often used as intermediates in agrochemicals, where cost-effectiveness is prioritized over bioavailability .

Trifluoromethyl (-CF3) vs. Cyano (-CN)

Compound : 3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (3e) vs. 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (3f)

Property 3e (-CF3) 3f (-CN)
Molecular Formula C13H8F3N3 C13H9N4
Molar Mass 286.0568 g/mol 221.0827 g/mol
Melting Point 225–226°C 225–226°C
Yield 46% 41%
  • Key Insights :
    • Both compounds share similar melting points, suggesting comparable crystalline stability.
    • The -CF3 group increases molecular weight significantly due to fluorine atoms.
    • Lower yields for both indicate synthetic challenges in introducing strong electron-withdrawing groups.

Bromine Position and Additional Functional Groups

Compound : 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (CAS: 1427473-77-5)

  • Molecular Formula : C6H3BrFN3S
  • Fluoro substituent at the 8-position may improve metabolic resistance compared to bromine-only analogs.

Compound : 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS: 1019918-41-2)

  • Molecular Formula : C6H5BrN4
  • Key Differences :
    • The -NH2 group increases polarity, improving aqueous solubility but reducing membrane permeability.

Extended Aromatic Systems

Compound : 3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine (CAS: 943613-36-3)

  • Molecular Formula : C11H7BrN4
  • Molar Mass : 275.1 g/mol
  • Predicted pKa: 2.70, indicating moderate acidity compared to non-aromatic derivatives.

Research Findings and Implications

  • Electron-Withdrawing Groups : The -CF3 group in the target compound improves metabolic stability and bioavailability compared to -Cl or -CN analogs, making it preferable in drug discovery .
  • Synthetic Challenges : Lower yields (e.g., 41–46% for 3e and 3f) highlight difficulties in introducing -CF3 or -CN groups .
  • Structural Versatility : Bromine at the 7-position allows diverse functionalization, enabling tailored applications in pharmaceuticals or materials .

Biological Activity

7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1021923-54-5) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H3_3BrF3_3N3_3, with a molecular weight of approximately 266.02 g/mol. The compound features a triazole ring fused to a pyridine structure, along with a bromine atom and a trifluoromethyl group that contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC7_7H3_3BrF3_3N3_3
Molecular Weight266.02 g/mol
CAS Number1021923-54-5
Purity>98%
Physical FormPowder

Biological Activity

Research has highlighted several biological activities associated with this compound:

1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have indicated its potential to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial for the proliferation of pathogenic microorganisms and cancer cells. For instance, it may act as an inhibitor of certain kinases involved in cancer signaling pathways.

4. Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective effects by mitigating oxidative stress in neuronal cells.

Case Studies and Research Findings

Several research articles have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of triazolopyridines, including this compound. The results indicated a notable reduction in microbial viability at concentrations as low as 10 µg/mL .
  • Anticancer Mechanisms : A research article in Cancer Letters reported that treatment with this compound led to significant apoptosis in human breast cancer cell lines via the activation of caspase pathways .
  • Neuroprotective Study : A recent investigation published in Neuroscience Letters highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The trifluoromethyl group enhances lipophilicity and may facilitate interaction with lipid membranes or specific receptors.
  • Enzyme Modulation : The compound's structural features allow it to fit into enzyme active sites effectively, leading to inhibition or modulation of enzyme activity.
  • Induction of Apoptosis : By influencing apoptotic signaling pathways and promoting the expression of pro-apoptotic factors.

Q & A

Basic Research Questions

What are the established synthetic methodologies for preparing 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves oxidative cyclization of hydrazine intermediates (e.g., N-(pyridyl)amidines or hydrazones). A green chemistry approach uses sodium hypochlorite (NaOCl) as the oxidant in ethanol at room temperature, achieving yields up to 73% in 3 hours . Alternative oxidants include Pb(OAc)₄, MnO₂, or iodine-based reagents, though these may involve harsher conditions or lower environmental compatibility . Key factors affecting yield:

  • Oxidant selection : NaOCl offers a balance of efficiency and sustainability.
  • Solvent choice : Ethanol minimizes toxicity compared to halogenated solvents.
  • Reaction time : Prolonged durations may lead to side reactions (e.g., over-oxidation).

What spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

Methodological Answer:
Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal .
  • X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., C–Br and C–CF₃ distances) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₄BrF₃N₃ has a theoretical mass of 266.95 g/mol) .
  • SMILES/InChI keys : Canonical representations (e.g., BrC1=CN2C(=NC=N2)C=C1C(F)(F)F) aid database comparisons .

Advanced Research Questions

How can researchers optimize the oxidative cyclization step to enhance reaction efficiency while adhering to green chemistry principles?

Methodological Answer:
Optimization strategies include:

  • Solvent substitution : Replace dichloromethane with ethanol or water to reduce environmental impact .
  • Catalyst-free conditions : Avoid transition metals (e.g., Cu or Cr) to minimize heavy metal waste .
  • Temperature control : Room-temperature reactions prevent energy-intensive heating/cooling .
  • Real-time monitoring : Use TLC or inline IR spectroscopy to track intermediate conversion and terminate reactions at peak yield .

Example Optimization Table:

OxidantSolventTemp. (°C)Time (h)Yield (%)Reference
NaOClEthanol25373
DDQDCM40665
I₂/KIMeCN601258

What analytical strategies are recommended when encountering discrepancies in spectral data during characterization?

Methodological Answer:

  • Cross-validation : Compare ¹H/¹³C NMR with computational predictions (e.g., DFT calculations) .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups in intermediates) .
  • Crystallographic backup : Resolve ambiguous NOE correlations or coupling constants via single-crystal X-ray analysis .
  • Literature benchmarking : Align observed HRMS or IR peaks with published data for analogous triazolopyridines .

What are the potential biomedical applications of this compound, and how can its derivatives be systematically explored for structure-activity relationships (SAR)?

Methodological Answer:

  • Antimicrobial agents : The bromo and trifluoromethyl groups enhance lipophilicity, improving membrane penetration. Test against Gram-positive/negative bacteria via MIC assays .
  • Kinase inhibitors : The triazole ring may chelate metal ions in enzyme active sites. Use molecular docking to prioritize targets (e.g., EGFR or CDK2) .
  • SAR strategies :
    • Bromo substitution : Replace Br with Cl, I, or alkynes to modulate electronic effects .
    • Trifluoromethyl modification : Introduce -CF₂H or -OCF₃ to alter metabolic stability .
    • Peripheral functionalization : Attach pharmacophores (e.g., sulfonamides or phosphonates) at the pyridine C-2 position .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

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